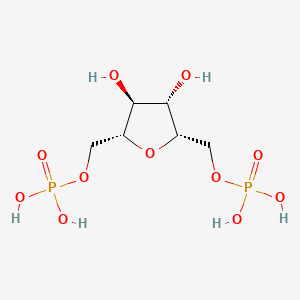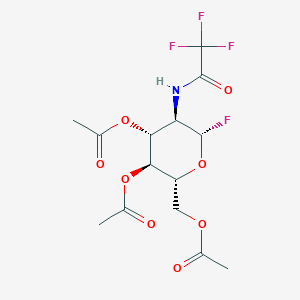
JKC 363
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The introduction of chemical compounds often involves the exploration of their synthesis, structure, and potential applications in various fields. For example, the synthesis and characterization of complex molecules and materials, like single atomic site catalysts (SASC), highlight the advancement in chemical synthesis aimed at achieving materials with specific structures and properties (Ji et al., 2020).
Synthesis Analysis
The synthesis of complex chemical structures often involves novel strategies that combine traditional synthetic methods with nature's strategies. For instance, the synthesis at the interface of chemistry and biology presents opportunities to generate molecules with defined properties using both synthetic and biosynthetic approaches (Wu & Schultz, 2009).
Molecular Structure Analysis
Understanding the molecular structure is crucial for predicting the behavior and properties of chemical compounds. Techniques such as X-ray diffraction and NMR spectroscopy are commonly used to elucidate molecular structures, providing insights into the arrangement of atoms within a molecule and its electronic structure.
Chemical Reactions and Properties
Chemical reactions involve the transformation of substances through the breaking and forming of chemical bonds, leading to the synthesis of new products with distinct properties. The study of chemical reactions encompasses understanding reaction mechanisms, kinetics, and the influence of conditions on the reaction outcome. For example, the noncovalent synthesis approach focuses on using physical-organic chemistry to create aggregates, highlighting the importance of noncovalent interactions in the formation of complex structures (Whitesides et al., 1995).
Wissenschaftliche Forschungsanwendungen
Spectroscopic Calculations in Exotic Isotopes
- Subheading: Spectroscopic Analysis Techniques
- Details: This paper discusses spectroscopic calculations in exotic isotopes, a technique potentially relevant for analyzing the properties of compounds like JKC 363. The research was supported by various scientific grants, highlighting its importance in the field of spectroscopy (Nomura et al., 2011).
Industry-Academic Institution Interaction
- Subheading: Importance of Collaborative Research
- Details: The role of the Jawahar Knowledge Centre in fostering industry-academic institution interactions in Andhra Pradesh is examined. This study could provide insights into effective collaborative frameworks for researching compounds like this compound (Kumar, Prasad, & Gowd, 2014).
Management System for Scientific Research Projects
- Subheading: Project Management in Scientific Research
- Details: Discusses a system for managing scientific research projects, which could be relevant for organizing and conducting research on this compound (Wu, 2022).
Joint Knowledge Production for Climate Change Adaptation
- Subheading: Collaborative Research Models
- Details: Explores joint knowledge production in environmental science research, a model that could be adapted for this compound research (Hegger & Dieperink, 2015).
Wirkmechanismus
Target of Action
JKC 363 is a selective antagonist for the melanocortin MC4 receptor . It has a 90-fold higher affinity at the MC4 receptor (IC50 =0.5 nM) than at the MC3 receptor (44.9 nM) . The MC4 receptor plays a crucial role in regulating food intake and energy homeostasis .
Mode of Action
This compound operates by blocking the stimulatory effect of α-MSH on TRH release . This interaction with its targets results in the suppression of thyrotropin-releasing hormone (TRH) release, attenuation of food intake, and reduction of pain .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the melanocortin pathway . By antagonizing the MC4 receptor, this compound disrupts the normal functioning of this pathway, leading to changes in food intake and pain perception .
Result of Action
The molecular and cellular effects of this compound’s action include the suppression of TRH release, attenuation of food intake, and reduction of pain . These effects are primarily due to its antagonistic action on the MC4 receptor .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of compound 'JKC 363' involves the reaction of two starting materials, A and B, followed by a series of chemical transformations to yield the final product.", "Starting Materials": [ "Starting Material A", "Starting Material B" ], "Reaction": [ "Step 1: Starting Material A is reacted with Starting Material B in the presence of a catalyst to form intermediate C.", "Step 2: Intermediate C is then subjected to a series of chemical transformations, including oxidation and reduction reactions, to form intermediate D.", "Step 3: Intermediate D is then reacted with a reagent to form intermediate E.", "Step 4: Intermediate E is subjected to further chemical transformations, including cyclization and deprotection reactions, to yield the final product, JKC 363." ] } | |
CAS-Nummer |
436083-30-6 |
Molekularformel |
C69H91N19O16S2 |
Molekulargewicht |
1506.72 |
Herkunft des Produkts |
United States |
Q & A
Q1: What is the primary mechanism of action of JKC-363?
A1: JKC-363 acts as a selective antagonist of the melanocortin 4 receptor (MC4R) [, , , , ]. This means it binds to MC4R and blocks the effects of endogenous agonists like α-melanocyte-stimulating hormone (α-MSH).
Q2: What are the downstream effects of JKC-363 antagonizing MC4R?
A2: Blocking MC4R with JKC-363 has been shown to influence several physiological processes, most notably:
- Increased Food Intake: JKC-363 administration can lead to increased food intake in animal models, likely due to its disruption of the melanocortin system's role in regulating appetite [].
- Reduced Nociceptive Sensitivity: Studies have shown that JKC-363 can attenuate pain responses in models of inflammatory and neuropathic pain, suggesting a role for MC4R in modulating pain perception [, , ].
- Inhibition of α-MSH-induced effects: JKC-363 effectively blocks the effects of α-MSH, such as the stimulation of neurite outgrowth in dorsal root ganglia neurons []. This further confirms its role as an MC4R antagonist.
Q3: What is known about the structure of JKC-363?
A3: While specific spectroscopic data is not readily available in the provided research, JKC-363 is a cyclic peptide. Its full chemical name is cyclic [Mpr11, D-Nal14, Cys18, Asp22-NH2]-β-MSH 11-22 []. This provides insight into its amino acid composition and cyclic structure.
Q4: Are there any studies exploring the potential synergistic effects of JKC-363 with other compounds?
A4: Research suggests a synergistic interaction between the cannabinoid and melanocortin systems in regulating feeding behavior []. Co-administration of sub-anorectic doses of JKC-363 and the cannabinoid receptor antagonist SR 141716 synergistically attenuated baseline feeding in rats. This indicates that JKC-363 may interact with other signaling pathways involved in appetite control.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



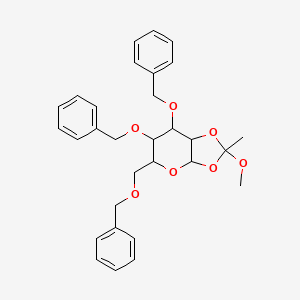
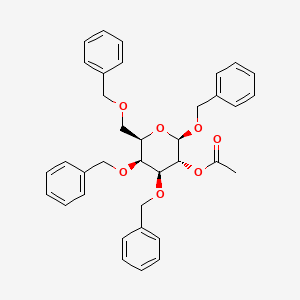
![potassium;[(2R,3R,4R,5R,6S)-5-acetamido-3,4-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl sulfate](/img/structure/B1139994.png)

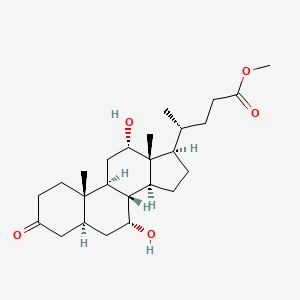
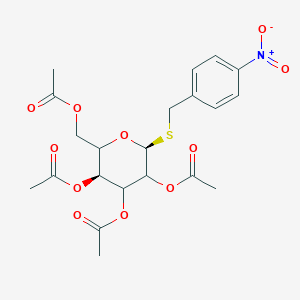
![5-[4-[2-[5-(2-Methyl-1,3-dioxolan-2-YL)-2-pyridyl]ethoxy]benzylidene]-2,4-thiazolidinedione](/img/structure/B1140000.png)
![N-Benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]cytidine](/img/structure/B1140002.png)

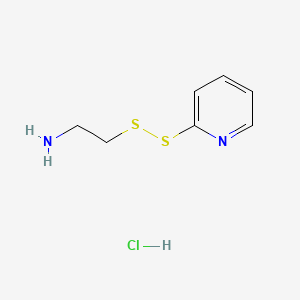
![2-[(2S,3S,4S)-3,4-dihydroxy-5-oxooxolan-2-yl]-2-hydroxyacetic acid](/img/structure/B1140008.png)

